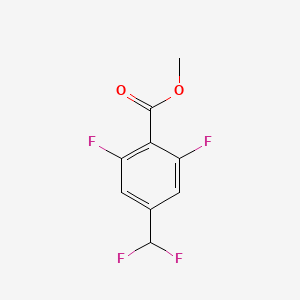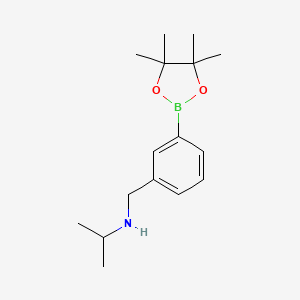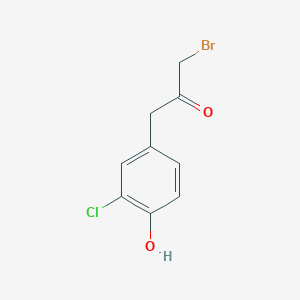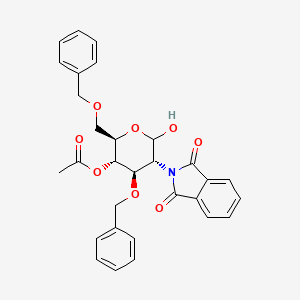
1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F4OS and a molecular weight of 252.23 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, making it a fluorinated aromatic ketone. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 5-fluoro-2-(trifluoromethylthio)benzaldehyde with a suitable reagent to form the desired ketone . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and trifluoromethylthio groups on the aromatic ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Addition: The carbonyl group in the compound can participate in addition reactions with nucleophiles, forming various addition products.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules, making it useful in drug design and development.
Medicine: Fluorinated compounds, including this one, are often explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism by which 1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects . The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate.
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with a different position of the carbonyl group, leading to different chemical and physical properties.
1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has the fluorine atom in a different position on the aromatic ring, which can affect its reactivity and applications.
1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has an additional trifluoromethyl group, which can further enhance its lipophilicity and chemical stability.
The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethylthio groups, which impart distinct properties and make it valuable for various applications.
Eigenschaften
Molekularformel |
C10H8F4OS |
|---|---|
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
1-[5-fluoro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F4OS/c1-2-8(15)7-5-6(11)3-4-9(7)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI-Schlüssel |
SIRUGDLIWOVOJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14038176.png)




![(r)-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid](/img/structure/B14038190.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14038203.png)


